4-(isothiocyanatomethyl)oxane
Description
Properties
CAS No. |
1339649-62-5 |
|---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiophosgene-Mediated Synthesis
The thiophosgene method is a classical route for converting primary amines to isothiocyanates. For 4-(isothiocyanatomethyl)oxane, the reaction begins with 4-(aminomethyl)oxane as the starting material. In a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate, thiophosgene (1.2 equiv) is introduced under vigorous stirring at room temperature. The amine reacts exothermically with thiophosgene to form an intermediate thiocarbamoyl chloride, which rapidly eliminates HCl to yield the isothiocyanate.
Key Considerations :
-
Stoichiometry : A slight excess of thiophosgene (1.2 equiv) ensures complete conversion, minimizing residual amine.
-
Work-Up : Sequential extraction with dichloromethane, drying over anhydrous sodium sulfate, and column chromatography (cyclohexane/ethyl acetate) yield the pure product.
-
Yield : Similar syntheses report yields of 57–82% for aryl-substituted isothiocyanates.
Carbon Disulfide (CS₂) Oxidation Strategy
A safer alternative avoids thiophosgene by using CS₂ and an oxidizing agent. In this method, 4-(aminomethyl)oxane (1.0 equiv) is treated with CS₂ (2.5 equiv) in water with potassium carbonate (2.0 equiv) as a base, forming a dithiocarbamate intermediate. Subsequent oxidation with sodium persulfate (1.0 equiv) generates the isothiocyanate.
Optimization Parameters :
-
Reaction Time : Overnight stirring at room temperature for dithiocarbamate formation, followed by 1 hour for oxidation.
-
Solvent System : Aqueous conditions simplify purification but may require extended extraction with ethyl acetate to recover the product.
-
Yield : Reported yields for analogous aliphatic isothiocyanates range from 39–57%.
Advanced Reagent Systems
1,1'-Thiocarbonyldiimidazole (TCDI) as a Thiocarbonyl Source
TCDI offers a moisture-stable, non-toxic route. Reacting 4-(aminomethyl)oxane (1.0 equiv) with TCDI (1.2 equiv) in dichloromethane at room temperature produces the isothiocyanate within 1 hour. Imidazole byproducts are removed via aqueous washes, and the product is purified via silica gel chromatography.
Advantages :
Boc-Protected Intermediate Strategy
For amines prone to side reactions, temporary protection with a Boc group enhances selectivity. 4-(aminomethyl)oxane is first treated with Boc anhydride (2.4 equiv) and triethylamine (1.2 equiv) in dichloromethane. After deprotection under acidic conditions, the free amine is converted to the isothiocyanate using CS₂ or TCDI.
Applications :
-
Sensitive Substrates : Prevents oxidation or polymerization of the amine during storage.
-
Yield : Boc protection typically adds 2–3 steps but improves overall yield by 15–20% in complex systems.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Column chromatography with silica gel and a gradient of cyclohexane/ethyl acetate (10:1 to 5:1) resolves the product from byproducts like thioureas or unreacted amine. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms >95% purity.
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Purity (%) | Safety Considerations |
|---|---|---|---|---|
| Thiophosgene | Thiophosgene, NaHCO₃ | 57–82 | 90–95 | Toxic reagent; requires fume hood |
| CS₂ Oxidation | CS₂, Na₂S₂O₈ | 39–57 | 85–90 | Mildly toxic; aqueous work-up |
| TCDI | TCDI, CH₂Cl₂ | 65–78 | 92–97 | Non-toxic; scalable |
| Boc-Protected Route | Boc anhydride, TCDI | 70–85 | 95–98 | Multi-step; higher purity |
Challenges and Mitigation Strategies
Moisture Sensitivity
Isothiocyanates hydrolyze to thioureas in the presence of water. Strict anhydrous conditions during synthesis and storage are critical. Molecular sieves or inert atmosphere (N₂/Ar) gloveboxes prevent degradation.
Chemical Reactions Analysis
Types of Reactions
4-(isothiocyanatomethyl)oxane undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that isothiocyanates, including derivatives like 4-(isothiocyanatomethyl)oxane, exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of cell signaling pathways and the induction of oxidative stress .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that isothiocyanates can disrupt microbial membranes and inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Pest Management
Isothiocyanates are recognized for their role in pest management due to their natural insecticidal properties. This compound can be used as a bio-pesticide to control agricultural pests without the adverse effects associated with synthetic pesticides. Its application in integrated pest management strategies could enhance crop protection while minimizing environmental impact .
Plant Growth Regulation
Recent studies suggest that isothiocyanates may influence plant growth and development positively. They can act as signaling molecules that enhance plant resilience against biotic and abiotic stresses, promoting healthier crop yields .
Material Science Applications
In material science, compounds like this compound are being explored for their potential use in developing novel materials with specific functionalities. Their reactive nature allows them to be incorporated into polymers or coatings that could provide enhanced properties such as improved durability or resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 4-(isothiocyanatomethyl)oxane involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt the function of enzymes and other proteins, contributing to its antimicrobial and potential therapeutic effects .
Comparison with Similar Compounds
Methyl Isothiocyanate Derivatives
Methyl isothiocyanate (MITC, CH₃N=C=S) and its organometallic analogs, such as (isothiocyanatomethyl)trimethylstannane, share reactivity but differ in stability and applications:
Key Differences :
- The oxane ring in this compound reduces volatility compared to MITC, enhancing handling safety.
- Organometallic derivatives (e.g., tin or germanium analogs) exhibit unique reactivity but pose toxicity risks .
Cyclohexyl Isocyanates vs. Isothiocyanates
Isocyanates (-N=C=O) and isothiocyanates (-N=C=S) differ in electronic properties and biological activity:
| Compound | Functional Group | Reactivity with Amines | Toxicity |
|---|---|---|---|
| This compound | -N=C=S | Slower (thiourea formation) | Moderate |
| trans-4-Methylcyclohexyl isocyanate | -N=C=O | Rapid (urea formation) | High (sensitizer) |
Structural Impact :
Diisocyanates and Aromatic Analogs
Hexamethylene diisocyanate (HDI) and toluene diisocyanate (TDI) are industrial diisocyanates with distinct hazards:
| Property | This compound | HDI | TDI |
|---|---|---|---|
| Functionality | Monofunctional | Difunctional | Difunctional |
| Volatility | Low | High | Moderate |
| Toxicity (LC50, rat) | Not reported | 0.12 mg/L (4h) | 0.5 ppm (4h) |
Key Insight: Diisocyanates like HDI and TDI pose higher inhalation risks due to volatility and bifunctional reactivity, whereas this compound’s monofunctionality and steric bulk mitigate such hazards .
Sulfur-Containing Heterocycles
1,4-Oxathiane (a sulfur analog of oxane) and this compound demonstrate how sulfur placement affects properties:
| Property | This compound | 1,4-Oxathiane, 4-oxide |
|---|---|---|
| Ring Structure | Oxane + isothiocyanate | Oxathiane + sulfoxide |
| Molecular Weight (g/mol) | ~189.22 | 120.17 |
| Applications | Drug synthesis | Oxidation reactions |
Reactivity Notes:
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the recommended safety protocols for handling 4-(isothiocyanatomethyl)oxane in laboratory settings?
Researchers must adhere to OSHA guidelines, including:
- Personal Protective Equipment (PPE): Gloves, face shields, and safety glasses (tested to NIOSH/EN 166 standards) to prevent skin/eye contact .
- Exposure Controls: Work in well-ventilated areas, avoid ingestion/inhalation, and store separately from food/feed .
- Waste Disposal: Segregate waste and use professional disposal services to mitigate environmental contamination .
Q. How can researchers verify the structural identity and purity of this compound?
Methodological steps include:
- Spectroscopic Analysis: LCMS (observed m/z 311.35 [M+H]+) and HPLC (retention time: 1.40 minutes under SMD-TFA05 conditions) .
- Cross-Validation: Compare NMR (1H/13C) and optical rotation data with literature via SciFinder or Reaxys .
- Purity Metrics: Report melting points and chromatographic purity (e.g., ≥95% via HPLC) .
Q. What strategies are effective for synthesizing this compound derivatives?
Key synthetic approaches:
- In Situ Trapping: React chlorotrialkylgermanium/tin reagents with methyl isothiocyanate in THF at -78°C for high yields (75-80%) .
- Purification: Use silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (MeCN/water with 0.1% formic acid) .
Q. Table 1. Representative Synthetic Conditions for Derivatives
| Reagent System | Solvent | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|
| Chlorotrialkylgermanium + Methyl isothiocyanate | THF | -78°C | 75 | Silica gel (ethyl acetate/hexane) |
| Chlorotrialkylstannane + Methyl isothiocyanate | THF | -20°C | 80 | Preparative HPLC (MeCN/water) |
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized?
Critical factors include:
- Stoichiometry: Use 1:1–1:3 molar ratios of isothiocyanate to organometallic reagents to minimize side products .
- Temperature Control: Maintain sub-zero temperatures (-78°C to -20°C) to stabilize reactive intermediates .
- Catalysis: Introduce cesium carbonate (e.g., 233 mmol) in acetonitrile to accelerate coupling reactions .
Q. How should researchers address contradictions in spectroscopic data during derivative characterization?
- Replicate Analyses: Confirm reproducibility under identical conditions (solvent, temperature) .
- Computational Modeling: Use density functional theory (DFT) to predict NMR shifts and validate experimental data .
- Byproduct Identification: Employ high-resolution LCMS to detect trace impurities (e.g., m/z 775 [M+H]+ for adducts) .
Q. What methodologies are recommended for studying the reaction mechanisms of this compound with thiocyanate groups?
Q. How can computational tools enhance the design of novel this compound-based compounds?
- Docking Studies: Model interactions with biological targets (e.g., enzymes in Moringa oleifera) using software like AutoDock .
- Thermodynamic Simulations: Calculate Gibbs free energy (ΔG) of reactions to predict feasibility under varying conditions .
Data Presentation and Analysis Guidelines
- Raw Data Handling: Store large datasets (e.g., HPLC chromatograms, NMR spectra) in appendices, with processed data in the main text .
- Statistical Validation: Apply Student’s t-test or ANOVA to assess significance of yield variations (±5% error margin) .
- Reproducibility: Document all reagent purities (e.g., ≥98%), solvent batches, and instrument calibration dates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
